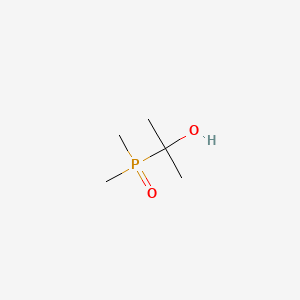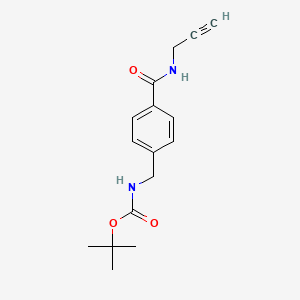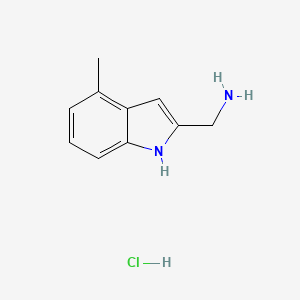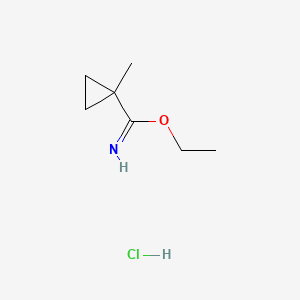
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride: is a heterocyclic compound that features both an azetidine ring and an imidazole ring. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and aldehydes or ketones.
Combination of the Rings: The azetidine and imidazole rings are combined through condensation reactions under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkylating agents
Hydrolysis: Acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and imidazole rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(azetidin-3-yl)-3-(trifluoromethyl)pyridine
- 2-(azetidin-3-yl)-5-fluoropyridine dihydrochloride
- N-(azetidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride stands out due to the presence of both the azetidine and imidazole rings. This dual-ring structure provides unique chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10Cl2F3N3 |
|---|---|
Poids moléculaire |
264.07 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-3-12-6(13-5)4-1-11-2-4;;/h3-4,11H,1-2H2,(H,12,13);2*1H |
Clé InChI |
HIRAOBFVGLZMQY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)



![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)


![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)


![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)

